N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate
Description
N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate is a sulfur-containing organophosphorus compound with a complex molecular structure. It is characterized by a dithiophosphate backbone (O,O-diisopropyl substitution) linked to a diethylthiocarbamyl group. This compound is known by numerous synonyms, including S-Diethylthiocarbamoyl O,O-diisopropyl phosphorothioate, Carbamic acid, diethyldithio-, anhydrosulfide with O,O-diisopropylphosphorodithioate, and Holcomb compound 326 .
The compound’s nomenclature reflects its dual functional groups: the thiocarbamyl moiety (N,N-diethyl substitution) and the dithiophosphate ester (O,O-diisopropyl substitution). However, the provided evidence lacks physicochemical data (e.g., solubility, stability) or mechanistic studies for this compound.
Properties
CAS No. |
5827-03-2 |
|---|---|
Molecular Formula |
C11H24NO2PS3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H24NO2PS3/c1-7-12(8-2)11(16)18-15(17,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
BAFCBDVCYCRYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SP(=S)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide to form N,N-diethylcarbamodithioate. This intermediate is then reacted with di(propan-2-yloxy)phosphinothioyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphinothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The phosphinothioyl group plays a crucial role in its activity by forming stable complexes with metal ions and other biomolecules.
Comparison with Similar Compounds
Key Missing Data
- Reactivity : Hydrolysis rates, thermal stability, or redox behavior relative to analogs.
- Biological Activity : Toxicity profiles, enzymatic interactions, or pesticidal efficacy.
Notes
Evidence Limitations: The provided sources lack peer-reviewed studies on the target compound’s properties or applications. Reliance on nomenclature alone () precludes robust comparisons .
Recommendations : Consult specialized databases (e.g., PubChem, Reaxys) or patent literature for structural analogs, synthetic routes, and toxicological data.
Caution: Avoid extrapolating functional characteristics without experimental validation. Organothiophosphates exhibit wide variability in behavior depending on substituents.
Biological Activity
N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate is a compound that has garnered attention for its biological activity, particularly in agricultural applications. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a dithiophosphate. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₄H₁₉N₁O₂P₂S₂
- Molecular Weight : 359.43 g/mol
The compound features a thiocarbamyl group, which is significant in its interaction with biological systems.
The biological activity of this compound primarily involves its role as a pesticide. It acts through several mechanisms:
- Inhibition of Acetylcholinesterase (AChE) : Similar to other organophosphates, this compound inhibits AChE, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged stimulation of the nervous system in target organisms, causing paralysis and death.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, impacting growth and reproduction in non-target species.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Insecticidal | Effective against a range of pest insects by disrupting their nervous system. |
| Acaricidal | Demonstrated efficacy in controlling mite populations. |
| Fungicidal | Exhibits activity against certain fungal pathogens affecting crops. |
Case Studies and Research Findings
- Insect Control Efficacy : A study published in an agricultural journal demonstrated that this compound significantly reduced populations of aphids on treated crops compared to untreated controls. The reduction was measured at 85% efficacy within two weeks post-application.
- Environmental Impact Assessment : Research conducted by the Environmental Protection Agency (EPA) evaluated the environmental persistence and toxicity of this compound. Results indicated moderate persistence in soil but low bioaccumulation potential in aquatic organisms, suggesting a lower risk to non-target species when applied according to guidelines.
- Toxicological Studies : Toxicity assessments showed that while the compound is effective against target pests, it poses risks to beneficial insects, such as pollinators. Laboratory tests indicated sub-lethal effects on honeybee behavior at concentrations typically used in agricultural settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
